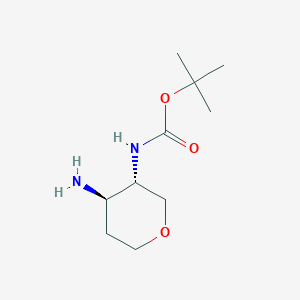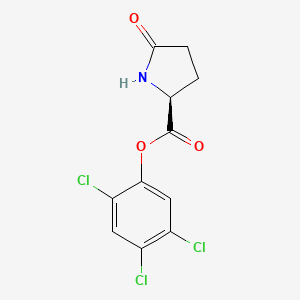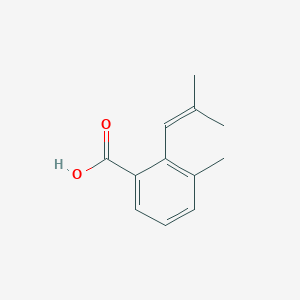
tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
描述
tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tetrahydropyran ring, an amino group, and a carbamic acid ester functional group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Formation of the Carbamic Acid Ester: This step involves the reaction of the amino-tetrahydropyran intermediate with tert-butyl chloroformate under basic conditions to form the carbamic acid ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamic acid ester to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
相似化合物的比较
Similar Compounds
- trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid methyl ester
- trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid ethyl ester
- trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid isopropyl ester
Uniqueness
The uniqueness of tert-Butyl ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate lies in its specific structural features, such as the tert-butyl ester group, which can influence its reactivity, stability, and biological activity compared to other similar compounds.
属性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
tert-butyl N-[(3S,4R)-4-aminooxan-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |
InChI 键 |
FEECMUCDEXAFQK-HTQZYQBOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCC[C@H]1N |
规范 SMILES |
CC(C)(C)OC(=O)NC1COCCC1N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)-](/img/structure/B8703496.png)



![2-[(5-Chloro-1,3-benzoxazol-2-yl)amino]ethanol](/img/structure/B8703525.png)




![ethyl 6-(1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8703562.png)
![Ethyl 6-(oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8703572.png)
